molecular formula C8H6BFN2O3 B12458316 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid

Katalognummer: B12458316
Molekulargewicht: 207.96 g/mol
InChI-Schlüssel: VNDSXBAFJXDGMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a 1,2,4-oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as cyanogen bromide, to form the 1,2,4-oxadiazole ring. Finally, the boronic acid group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors for the cyclization step and large-scale palladium-catalyzed borylation reactions to ensure high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential as an anticancer agent, given the biological activity of related oxadiazole compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and as a potential therapeutic agent. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the boronic acid group in 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid makes it unique compared to its analogs. This functional group allows for specific interactions with biological molecules and can be used in various chemical transformations, making it a versatile compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H6BFN2O3

Molekulargewicht

207.96 g/mol

IUPAC-Name

[5-fluoro-2-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid

InChI

InChI=1S/C8H6BFN2O3/c10-5-1-2-6(7(3-5)9(13)14)8-11-4-15-12-8/h1-4,13-14H

InChI-Schlüssel

VNDSXBAFJXDGMG-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC(=C1)F)C2=NOC=N2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.